molecular formula C7H6N2O6S B2408540 3-Nitro-4-sulfamoylbenzoic acid CAS No. 89795-76-6

3-Nitro-4-sulfamoylbenzoic acid

Cat. No.: B2408540
CAS No.: 89795-76-6
M. Wt: 246.19
InChI Key: CVNYDIJDUSXBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-sulfamoylbenzoic acid: is an organic compound with the molecular formula C7H6N2O6S. It is characterized by the presence of a nitro group (-NO2) at the third position and a sulfamoyl group (-SO2NH2) at the fourth position on the benzoic acid ring. This compound is known for its applications in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-4-sulfamoylbenzoic acid typically involves the nitration of benzoic acid derivatives followed by sulfonation. One common method includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate, which is then hydrolyzed to yield 3-nitrobenzoic acid. The final step involves the sulfonation of 3-nitrobenzoic acid to introduce the sulfamoyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Nitro-4-sulfamoylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also used in the development of biochemical assays .

Medicine: It is being investigated for its role in the treatment of inflammatory diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of certain agrochemicals.

Mechanism of Action

The mechanism of action of 3-nitro-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group and sulfamoyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-4-sulfamoylbenzoic acid is unique due to the presence of both the nitro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

3-nitro-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNYDIJDUSXBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.